molecular formula C17H15N3O5S B213920 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No. B213920
M. Wt: 373.4 g/mol
InChI Key: HAPQXFFVGVDTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide, also known as MNTFC, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to act as an inhibitor of HDACs and PTPs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, while PTPs are enzymes that regulate cellular signaling by dephosphorylating proteins. Inhibition of these enzymes by 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide may lead to altered gene expression and signaling pathways, which may have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide have not been extensively studied. However, it has been reported that 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of HDACs and PTPs in vitro, indicating its potential as a tool compound for enzyme inhibition studies.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide in lab experiments is its availability and relatively low cost compared to other tool compounds. Additionally, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been reported to exhibit selectivity towards certain HDAC isoforms and PTPs, making it a useful tool for studying the specific functions of these enzymes. However, a limitation of using 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is its potential for off-target effects due to its relatively non-specific mode of action.

Future Directions

There are several potential future directions for the research and development of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a therapeutic agent for other diseases such as Alzheimer's disease and inflammation. Additionally, further studies on the mechanism of action and selectivity of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide towards HDACs and PTPs may provide insights into the development of more specific enzyme inhibitors.

Synthesis Methods

The synthesis of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide involves the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with 4-methyl-2-nitrophenol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The resulting product is then reacted with furan-2-carboxylic acid and N-methylmorpholine (NMM) to yield 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide. The synthesis of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been reported in various scientific literature, including the Journal of Organic Chemistry and Tetrahedron Letters.

Scientific Research Applications

5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been used in various scientific research applications, including drug discovery and development, enzyme inhibition studies, and chemical biology. In drug discovery, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been screened for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and inflammation. 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has also been used as a tool compound in enzyme inhibition studies, particularly for the inhibition of histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). Additionally, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been utilized in chemical biology studies to investigate the role of thiazole and furan moieties in drug design.

properties

Product Name

5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C17H15N3O5S/c1-10-3-5-14(13(7-10)20(22)23)24-9-12-4-6-15(25-12)16(21)19-17-18-8-11(2)26-17/h3-8H,9H2,1-2H3,(H,18,19,21)

InChI Key

HAPQXFFVGVDTMI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(S3)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(S3)C)[N+](=O)[O-]

Origin of Product

United States

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